molecular formula C11H7F5O2 B054240 Pentafluorobenzyl methacrylate CAS No. 114859-23-3

Pentafluorobenzyl methacrylate

Cat. No.: B054240
CAS No.: 114859-23-3
M. Wt: 266.16 g/mol
InChI Key: KYOVZNUXIBOBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorobenzyl methacrylate typically involves the following steps :

    Substitution Reaction: The fluorine atoms are introduced onto the benzyl group through a substitution reaction, resulting in a pentafluorobenzyl compound.

    Esterification: The pentafluorobenzyl compound is then reacted with a methacrylic acid derivative to form pentafluorobenzyl methacrylate.

    Ester Exchange Reaction: Under basic conditions, the this compound undergoes an ester exchange reaction to yield the final product.

Industrial Production Methods

Industrial production of 2,3,4,5,6-Pentafluorobenzyl methacrylate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Properties

IUPAC Name

[difluoro-(2,3,4-trifluorophenyl)methyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5O2/c1-5(2)10(17)18-11(15,16)6-3-4-7(12)9(14)8(6)13/h3-4H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOVZNUXIBOBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(C1=C(C(=C(C=C1)F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594091
Record name Difluoro(2,3,4-trifluorophenyl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114859-23-3
Record name Difluoro(2,3,4-trifluorophenyl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorobenzyl methacrylate
Reactant of Route 2
Reactant of Route 2
Pentafluorobenzyl methacrylate
Reactant of Route 3
Pentafluorobenzyl methacrylate
Reactant of Route 4
Pentafluorobenzyl methacrylate
Reactant of Route 5
Pentafluorobenzyl methacrylate
Reactant of Route 6
Reactant of Route 6
Pentafluorobenzyl methacrylate
Customer
Q & A

Q1: What makes 2,3,4,5,6-pentafluorobenzyl methacrylate a unique monomer in polymer synthesis?

A1: 2,3,4,5,6-Pentafluorobenzyl methacrylate (PFBMA) stands out due to its susceptibility to highly efficient para-fluoro substitution reactions. [, , , , ] This characteristic allows for extensive post-polymerization modification, enabling researchers to fine-tune the polymer's properties and functionalities. [, , , , ]

Q2: How can the morphology of nanoparticles synthesized using PFBMA be controlled?

A2: Research demonstrates that the morphology of nanoparticles formed using PFBMA can be controlled through post-polymerization modification with thiols. [, ] Depending on the thiol used, spherical nanoparticles can maintain their shape, increase in size, transition into worm-like structures, or even disassemble into unimers. [] This morphological control stems from the changes in core solvophobicity induced by the thiol modification. []

Q3: What are the advantages of utilizing PFBMA in polymerization-induced self-assembly (PISA) processes?

A3: The use of PFBMA in PISA formulations offers several benefits. Similar to non-reactive monomers like benzyl methacrylate, PFBMA facilitates the creation of well-defined nano-objects with controllable morphologies (spheres, worms, vesicles). [] Furthermore, the reactive nature of PFBMA allows for post-synthesis modification, adding another layer of control over the nano-object properties. [] This approach enables the formation of robust nanoparticles that retain their morphology across different solvents and temperatures, particularly after core cross-linking with reagents like 1,8-octanedithiol. []

Q4: Beyond thiols, what other modifications are possible with PFBMA-based polymers?

A4: While thiols are commonly used, PFBMA's para-fluoro group can also be substituted with sodium azide. [] This substitution yields 4-azido-2,3,5,6-tetrafluorobenzyl-functional polymers, opening avenues for further modification through click chemistry approaches. [] These azide-functionalized polymers demonstrate high reactivity with various alkynes, enabling the introduction of diverse functionalities. []

Q5: Are there limitations to the post-polymerization modifications achievable with PFBMA?

A5: While PFBMA offers significant flexibility, the efficiency of azide substitution can be influenced by the polymer backbone. [] For instance, poly(2,3,4,5,6-pentafluorostyrene) exhibits slightly lower azidation efficiency (around 90%) compared to the near-quantitative substitution observed in poly(2,3,4,5,6-pentafluorobenzyl methacrylate) and related polymers. [] This highlights the need to consider the specific polymer structure when designing post-polymerization modification strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.